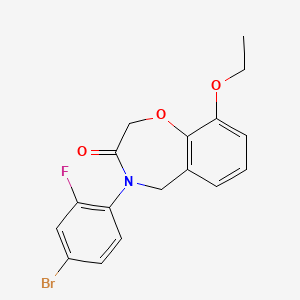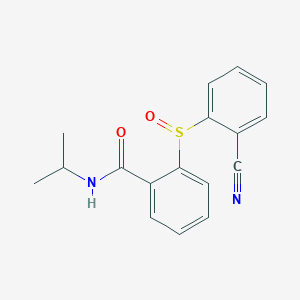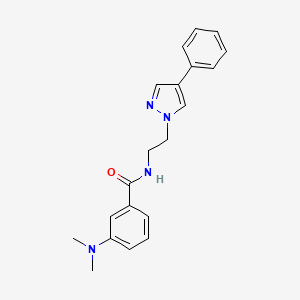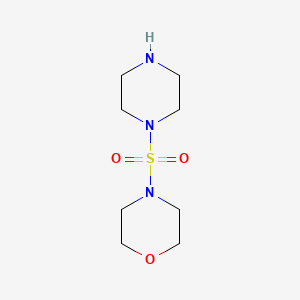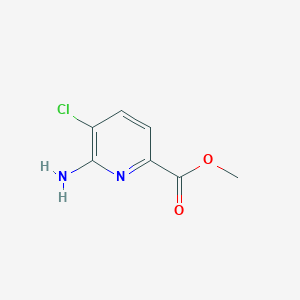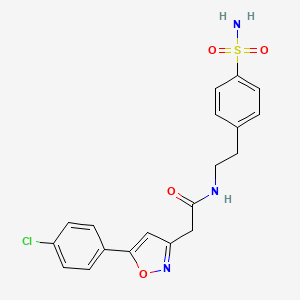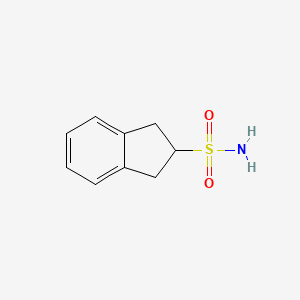
2,3-dihydro-1H-indene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-dihydro-1H-indene-2-sulfonamide” is an organic compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 . It is also known by other names such as indan-5-sulphonamide .
Molecular Structure Analysis
The InChI code for “2,3-dihydro-1H-indene-2-sulfonamide” is 1S/C9H11NO2S/c10-13(11,12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The predicted boiling point of “2,3-dihydro-1H-indene-2-sulfonamide” is 377.8±52.0 °C and its predicted density is 1.337±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 10.28±0.20 .
Applications De Recherche Scientifique
Novel Drug Development
Sulfonamides are crucial in novel drug development, with a significant focus on their role in addressing cancer, glaucoma, infections, and other conditions. The primary sulfonamide moiety, a common feature among clinically used drugs like diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics, is integral to the development of new therapeutic agents. Research highlights the exploration of sulfonamide CAIs incorporating NO-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII for antitumor activity. These findings underscore the continuous need for innovative sulfonamides in drug development (Carta, Scozzafava, & Supuran, 2012).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor applications of sulfonamides are notable, with advancements in sulfonamide inhibitors highlighting their significance in treating bacterial infections and diseases caused by other microorganisms. These compounds exhibit antiviral, anticancer, and Alzheimer’s disease drug properties, demonstrating the versatility and continued relevance of sulfonamides in medicinal chemistry (Gulcin & Taslimi, 2018).
Environmental Impact and Biodegradation
The environmental presence of sulfonamides, mainly from agricultural activities, poses potential hazards to human health by altering microbial populations. The biodegradation of sulfonamides, including research on bacteria capable of degrading these compounds, is crucial for mitigating their impact on ecosystems and human health. This area of study emphasizes the importance of understanding and enhancing biodegradation processes to manage sulfonamide contamination (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Analytical and Detection Techniques
Advancements in the analytical determination of sulfonamides, including capillary electrophoresis and electrochemical methods, support the quality control of pharmaceutical formulations and the detection of sulfonamides in biological and environmental samples. These techniques underscore the importance of sensitive, accurate, and efficient methods for monitoring and studying sulfonamides, contributing to safer pharmaceutical practices and environmental management (Hoff & Kist, 2009; Fu et al., 2020).
Safety And Hazards
Orientations Futures
A recent study has suggested that novel 2,3-dihydro-1H-inden-1-ones, which are related to “2,3-dihydro-1H-indene-2-sulfonamide”, could be promising multifunctional agents for the treatment of AD . This suggests potential future directions for research into “2,3-dihydro-1H-indene-2-sulfonamide” and related compounds.
Propriétés
IUPAC Name |
2,3-dihydro-1H-indene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTVIEOYTJVEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indene-2-sulfonamide | |
CAS RN |
1251381-40-4 |
Source


|
| Record name | 2,3-dihydro-1H-indene-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)
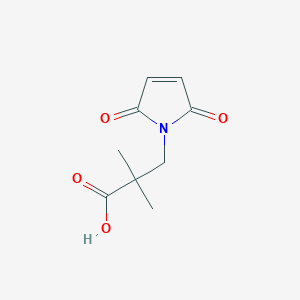
![2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2576740.png)
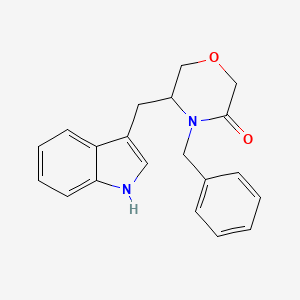
![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)
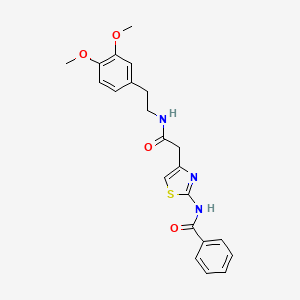
![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)
